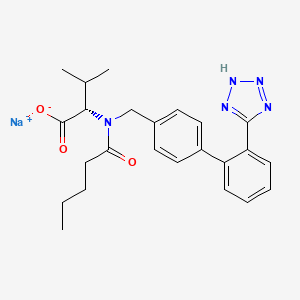
Valsartan monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valsartan monosodium is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin II receptor blockers, which work by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict. By blocking this hormone, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valsartan monosodium involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . These methods ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically employs large-scale batch processes. The continuous flow method mentioned earlier is also adapted for industrial use, as it allows for better control over reaction conditions and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Valsartan monosodium undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability of the compound under oxidative stress.
Reduction: Although less common, reduction reactions can be employed to modify the compound for specific research purposes.
Substitution: This is a key reaction in the synthesis of this compound, particularly in the formation of the tetrazole ring.
Common Reagents and Conditions
Lewis acids: Used in the formation of the tetrazole ring.
Palladium catalysts: Employed in Suzuki-Miyaura cross-coupling reactions.
Hydrolysis agents: Used in the methyl ester hydrolysis step.
Major Products
The major product of these reactions is this compound itself, which is then purified and formulated for pharmaceutical use.
Scientific Research Applications
Valsartan monosodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of angiotensin II receptor blockers.
Biology: Employed in research on cardiovascular diseases and hypertension.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Valsartan monosodium works by selectively binding to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, and increased excretion of sodium . The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Valsartan monosodium is part of the angiotensin II receptor blocker family, which includes other compounds such as:
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Uniqueness
What sets this compound apart is its high affinity for the AT1 receptor and its ability to block all angiotensin II activity, regardless of its source. This makes it particularly effective in managing hypertension and heart failure .
Properties
CAS No. |
391231-02-0 |
|---|---|
Molecular Formula |
C24H28N5NaO3 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C24H29N5O3.Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);/q;+1/p-1/t22-;/m0./s1 |
InChI Key |
KVPFCQWDTYOLIK-FTBISJDPSA-M |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















